molecular formula C10H17N3S B15230719 N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine

Cat. No.: B15230719
M. Wt: 211.33 g/mol
InChI Key: KWQYPBBZEUMTLH-UHFFFAOYSA-N
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Description

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is a heterocyclic compound featuring a 1,2,3-thiadiazole ring linked via a methylene group to a 1-methylcyclohexan-1-amine moiety. Its molecular formula is C₁₀H₁₇N₃S, with a molecular weight of 211.33 g/mol . Notably, CymitQuimica listed this compound as discontinued in all quantities (1g to 500mg), suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

1-methyl-N-(thiadiazol-4-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3S/c1-10(5-3-2-4-6-10)11-7-9-8-14-13-12-9/h8,11H,2-7H2,1H3

InChI Key

KWQYPBBZEUMTLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine typically involves the reaction of a thiadiazole derivative with a cyclohexylamine derivative. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with 1-methylcyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to successful industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Thiazole-Oxadiazole Hybrids

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () is a structurally distinct heterocyclic hybrid with demonstrated in vitro cytotoxic activity against cancer cell lines. Synthesized via cyclodehydrogenation using phosphorus oxychloride (POCl₃), this compound highlights the pharmaceutical relevance of combining thiazole and oxadiazole rings. In contrast, the target compound’s thiadiazole-cyclohexane structure lacks reported biological activity, underscoring the impact of heterocycle selection on bioactivity .

Benzodioxine-Thiadiazole Derivatives

The synthesis of (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () involves thiosemicarbazide and sodium acetate, yielding a benzodioxine-thiadiazole hybrid. This contrasts with the target compound’s simpler cyclohexane-thiadiazole architecture, suggesting divergent synthetic strategies for tailoring solubility and steric effects .

Availability

The target compound’s discontinuation contrasts with the availability of its structural isomer and bioactive hybrids like thiazole-oxadiazoles , suggesting market or research prioritization of more stable or potent analogues.

Data Tables

Table 1: Structural and Functional Comparison of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity Availability
This compound C₁₀H₁₇N₃S 211.33 1-methylcyclohexylamine, thiadiazole Not reported Not reported Discontinued
2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine C₁₀H₁₇N₃S 211.33 2-methylcyclohexylamine, thiadiazole Not reported Not reported Available
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine C₁₄H₁₃N₅OS 299.35 Thiazole, oxadiazole, phenyl Cyclodehydrogenation (POCl₃) Cytotoxic (in vitro) Research-grade
4-(1,2,3-Thiadiazol-4-yl) phenyl pivalate C₁₄H₁₆N₂O₂S 276.35 Phenyl pivalate, thiadiazole Not reported Biomarker (AUC = 1) Research-grade

Biological Activity

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is a compound characterized by the presence of a thiadiazole ring and a cyclohexanamine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C8H14N4SC_8H_{14}N_4S with a molecular weight of 198.29 g/mol. The compound features a five-membered thiadiazole ring known for its various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .

Compound MIC (μg/mL) Activity
A216Significant against S. aureus
B231.25Moderate against E. coli
A131.25Substantial against P. aeruginosa

Anticancer Activity

The potential anticancer properties of thiadiazole derivatives have also been explored. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural characteristics of this compound may enhance its efficacy compared to other thiadiazole-containing compounds.

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Properties :
    • A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity using the disc diffusion method. Compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation :
    • In vitro assays demonstrated that certain thiadiazole derivatives could significantly reduce the viability of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Interaction studies suggest that the compound's unique structure may influence its absorption, distribution, metabolism, and excretion (ADME) profile .

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